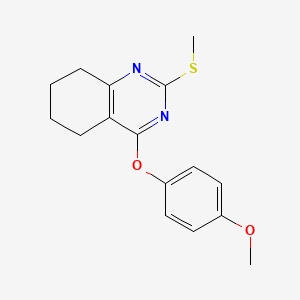

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline

Description

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-19-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)21-2/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUQMMQISFRYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Chemical Formula : C14H15N2O2S

- Molecular Weight : 273.35 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to other known anticancer agents that target microtubule dynamics .

- Case Study : A series of derivatives were tested against melanoma and prostate cancer cells, showing enhanced antiproliferative effects with IC50 values in the low nanomolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Preliminary tests demonstrated that derivatives of this compound exhibited antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness .

- Research Findings : A methanolic extract containing similar compounds showed promising results against multidrug-resistant bacteria, highlighting the potential for development into therapeutic agents against resistant strains .

Research Findings and Data Tables

| Study | Activity | Cell Line/Organism | IC50/MIC Values |

|---|---|---|---|

| Study 1 | Anticancer | Melanoma | Low nM range |

| Study 2 | Antimicrobial | E. coli | 62.5 µg/mL |

| Study 3 | Antimicrobial | Staphylococcus aureus | 78.12 µg/mL |

- Inhibition of Cell Division : By disrupting microtubule formation, the compound prevents mitosis in cancer cells.

- Antibacterial Mechanism : The exact mechanism against bacteria is still under investigation but may involve interference with bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydroquinazoline scaffold is highly modular, with variations in substituents at positions 2 and 4 significantly altering physicochemical and biological properties. Key analogues include:

*Calculated based on molecular formula (C₁₉H₂₀N₂O₂S).

†Calculated for C₂₅H₂₇ClN₂OS.

Key Observations:

- Lipophilicity : The methylsulfanyl group (logP ~3–4 estimated) balances lipophilicity better than bulkier benzylsulfanyl groups (logP 5.49 in ), which may improve membrane permeability.

- Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) reduce synthetic yields and binding affinity, whereas the target compound’s moderate-sized groups favor both synthesis and bioactivity.

Pharmacological Profiles

- σ1 Receptor Antagonism: The target compound’s methoxyphenoxy group may mimic aryl motifs in known σ1 antagonists (e.g., compound 33 in ), though direct binding data is needed.

- Antifungal Activity : Methylsulfanyl groups are associated with thiol-mediated enzyme inhibition, as seen in triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.